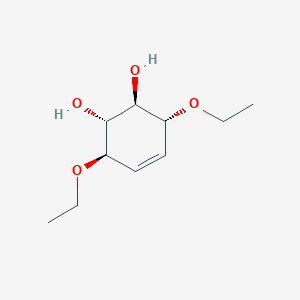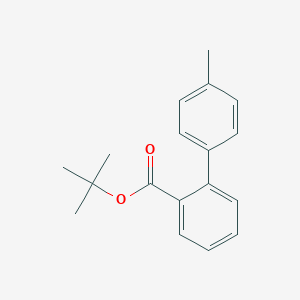
Dibromoborano; metilsulfanilmetano
Descripción general
Descripción
Dibromoborane dimethyl sulfide complex, also known as Dibromoborane dimethyl sulfide complex, is a useful research compound. Its molecular formula is C2H6BBr2S and its molecular weight is 232.76 g/mol. The purity is usually 95%.
The exact mass of the compound Dibromoborane dimethyl sulfide complex is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibromoborane dimethyl sulfide complex suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibromoborane dimethyl sulfide complex including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de eliminación reductora
El complejo de dibromoborano con sulfuro de dimetilo se utiliza como reactivo en las reacciones de eliminación reductora . Estas reacciones son cruciales en la síntesis orgánica, particularmente en la formación de nuevos enlaces carbono-carbono.
Reacciones de litiación-borilación
Este compuesto desempeña un papel significativo en las reacciones de litiación-borilación . Estas reacciones se utilizan para introducir boro en moléculas orgánicas, que luego pueden convertirse en varios grupos funcionales.
Preparación de análogos de uracilo de boro
El complejo de dibromoborano con sulfuro de dimetilo se utiliza en la preparación de análogos de uracilo de boro . Estos análogos tienen aplicaciones potenciales en química medicinal, particularmente en el diseño de fármacos anticancerígenos.
Reacciones de boronación
Este compuesto se utiliza en reacciones de boronación para la formación de sales de boronio cíclicas
Propiedades
InChI |
InChI=1S/C2H6S.BBr2/c1-3-2;2-1-3/h1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJEHVVMRCCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](Br)Br.CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BBr2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452212 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55671-55-1 | |
| Record name | Boron dibromide methyl sulfide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromoborane dimethyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dibromoborane dimethyl sulfide complex facilitate the formation of cyclic alcohols from alkynes?
A1: Dibromoborane dimethyl sulfide complex acts as a hydroboration reagent, adding across the triple bond of an alkyne []. This reaction forms a dibromoalkenylborane intermediate. Subsequent treatment with a nucleophile, like a cyclic ether or epoxide, leads to ring-opening and the formation of a haloalkyl boronate. These boronates are then subjected to radical conditions using tributyltin hydride as a catalyst. Under these conditions, the boronate undergoes a radical cyclization reaction, forming a new carbon-carbon bond and generating a cyclic structure. Finally, oxidative cleavage of the carbon-boron bond yields the desired cyclic alcohol [].
Q2: What are the advantages of using dibromoborane dimethyl sulfide complex for this type of reaction compared to other boron reagents?
A2: The research paper highlights the high yield preparation of various boronic acids using dibromoborane dimethyl sulfide complex as compared to other hydroboration reagents like catecholborane or dicyclohexylborane []. This suggests that dibromoborane dimethyl sulfide complex might offer advantages in terms of reactivity and selectivity for the hydroboration of alkynes, ultimately leading to higher overall yields of the target cyclic alcohols. Furthermore, the two-step protocol involving dibromoborane dimethyl sulfide complex allows for the versatile synthesis of haloalkyl boronates from either free boronic acids or directly from the dibromoalkenylborane intermediate through reaction with cyclic ethers or epoxides []. This flexibility in synthetic routes can be advantageous depending on the desired substrate and reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)




![(2S,4R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidine-2-carboxamide](/img/structure/B56882.png)
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)

